molecular formula C20H21ClN4O4S B11207519 N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

N-cyclopropyl-4-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)benzamide

Cat. No.: B11207519
M. Wt: 448.9 g/mol
InChI Key: SEZODVHWPCJUNX-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The presence of the sulfonamide group and the chlorophenyl and ethoxyphenyl substituents contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a nucleophilic substitution reaction, where the pyrazole derivative reacts with an appropriate ethoxyphenyl halide in the presence of a base.

    Final Coupling Step: The final step involves coupling the intermediate with a carboxamide derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound can be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. The presence of the sulfonamide group is particularly interesting due to its known biological activity.

Medicine

In medicine, the compound can be explored as a potential drug candidate. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development in areas such as oncology or infectious diseases.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The sulfonamide group may inhibit enzymes by mimicking the structure of natural substrates, while the pyrazole ring can interact with various receptors or enzymes. The chlorophenyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the sulfonamide and chlorophenyl groups but has a different heterocyclic core.

    N-(4-ethoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide: This compound shares the pyrazole and ethoxyphenyl groups but lacks the sulfonamide group.

Uniqueness

The uniqueness of 5-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-3-methyl-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H21ClN4O4S

Molecular Weight

448.9 g/mol

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]-5-methyl-1H-pyrazole-4-carboxamide

InChI

InChI=1S/C20H21ClN4O4S/c1-3-29-17-10-4-14(5-11-17)12-22-19(26)18-13(2)23-24-20(18)30(27,28)25-16-8-6-15(21)7-9-16/h4-11,25H,3,12H2,1-2H3,(H,22,26)(H,23,24)

InChI Key

SEZODVHWPCJUNX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2S(=O)(=O)NC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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